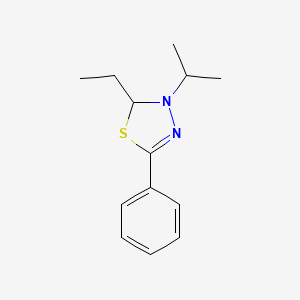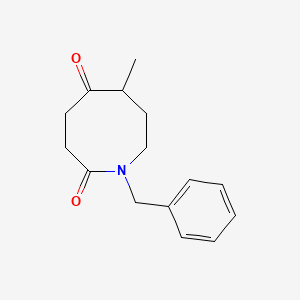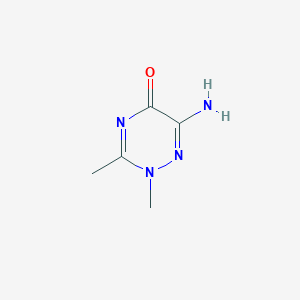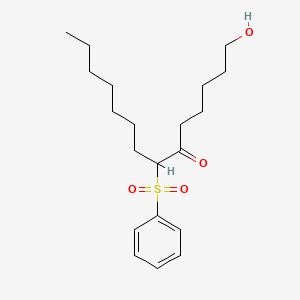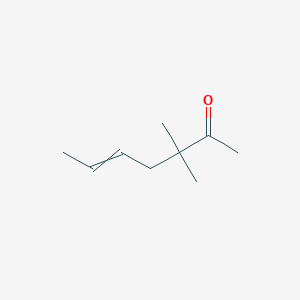
3,3-Dimethylhept-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dimethylhept-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of tertiary allylic alcohols with acetoacetic ester in the presence of sodium ethoxide or other alkaline reagents
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high boiling solvents and catalysts such as aluminum isopropoxide . The reaction is carried out under pressure, and high yields can be achieved by distilling off the ethyl alcohol formed during the reaction.
化学反応の分析
Types of Reactions
3,3-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be added to the carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
科学的研究の応用
3,3-Dimethylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethylhept-5-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The double bond in the compound also allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .
類似化合物との比較
Similar Compounds
3,3-Dimethylhept-5-en-2-one: Unique due to its specific structure with a double bond and two methyl groups.
6-Methylhept-5-en-2-one: Similar structure but with a different position of the methyl group.
5-Hepten-2-one: Lacks the additional methyl groups, making it less sterically hindered.
Uniqueness
This compound is unique due to the presence of two methyl groups at the third carbon, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .
特性
CAS番号 |
88356-09-6 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
3,3-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-5-6-7-9(3,4)8(2)10/h5-6H,7H2,1-4H3 |
InChIキー |
MWBZCOVFOJSXNV-UHFFFAOYSA-N |
正規SMILES |
CC=CCC(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)

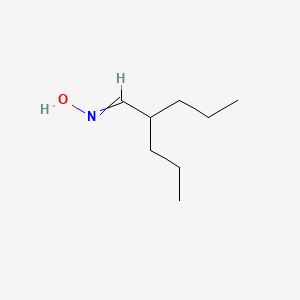
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
